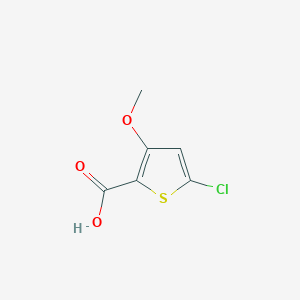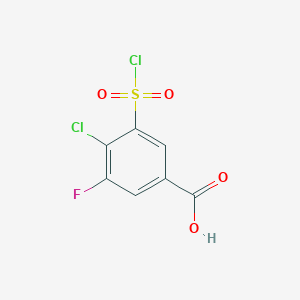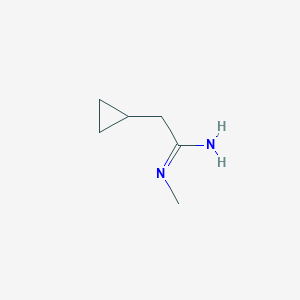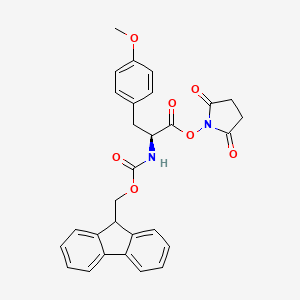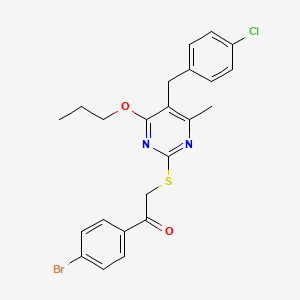
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfur atoms
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the bromophenyl group: This step involves the substitution of a hydrogen atom with a bromophenyl group.
Addition of the chlorobenzyl group:
Final assembly: The final step involves the coupling of the intermediate compounds to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone group.
1-(4-Bromophenyl)-2-((5-(4-chlorobenzyl)-4-methyl-6-propoxypyrimidin-2-yl)thio)ethane: This compound has a similar structure but with an alkane group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H22BrClN2O2S |
|---|---|
Poids moléculaire |
505.9 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-[5-[(4-chlorophenyl)methyl]-4-methyl-6-propoxypyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C23H22BrClN2O2S/c1-3-12-29-22-20(13-16-4-10-19(25)11-5-16)15(2)26-23(27-22)30-14-21(28)17-6-8-18(24)9-7-17/h4-11H,3,12-14H2,1-2H3 |
Clé InChI |
OZSUWIGWSIRZGB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC(=NC(=C1CC2=CC=C(C=C2)Cl)C)SCC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


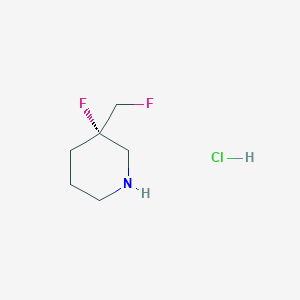
![5-bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12991413.png)

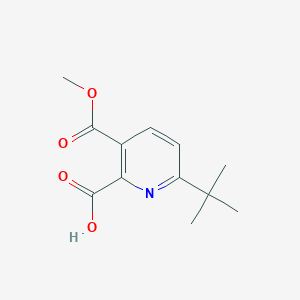
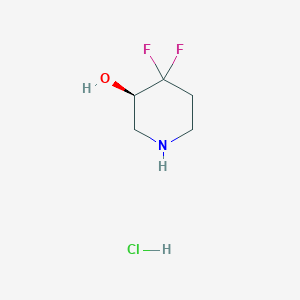
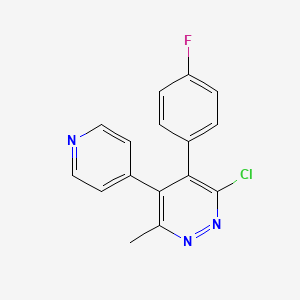

![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
![tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12991460.png)
